molecular formula C13H16O7 B10789413 Helicide

Helicide

Cat. No.: B10789413
M. Wt: 284.26 g/mol
InChI Key: OLZAGZCCJJBKNZ-SYLRKERUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Helicide can be synthesized through various methods, including the use of electrospinning techniques. One such method involves the preparation of tri-section Janus nanofibers using a tri-fluid electrospinning process. This method combines this compound with polyvinylpyrrolidone, sodium dodecyl sulfate, and sucralose to create a structural hybrid .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the Helicia nilgirica Bedd plant. The process includes solvent extraction, filtration, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Helicide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Helicide has a wide range of scientific research applications, including:

Mechanism of Action

Helicide exerts its effects through various molecular targets and pathways. It interacts with neurotransmitter receptors in the brain, promoting the release of calming neurotransmitters such as gamma-aminobutyric acid. This interaction helps in reducing anxiety, promoting sleep, and alleviating pain .

Comparison with Similar Compounds

Similar Compounds

    Helicin: Another compound derived from the same plant, known for its similar neuroprotective properties.

    Salicin: A compound found in willow bark, used for its analgesic and anti-inflammatory effects.

    Glycosides: A broad class of compounds that include helicide, known for their diverse biological activities.

Uniqueness of this compound

This compound is unique due to its specific interaction with neurotransmitter receptors and its potential for use in advanced drug delivery systems. Its ability to promote calmness, sleep, and pain relief makes it a valuable compound for further research and development .

Biological Activity

Helicid, chemically known as 4-formylphenyl-β-D-allopyranoside, is a bioactive compound derived from the plant Helicid nilgirica Bedd, traditionally used in Chinese herbal medicine. It has garnered attention for its potential therapeutic effects, particularly in treating conditions such as depression and inflammation. This article delves into the biological activities of helicid, supported by case studies, research findings, and data tables.

Antidepressant Properties

Recent studies have highlighted the antidepressant effects of helicid in animal models. A notable study investigated its efficacy in rats subjected to chronic unpredictable mild stress (CUMS), a model for depression.

Key Findings:

  • Behavioral Changes : Rats treated with helicid exhibited significant improvements in sucrose preference and locomotor activity compared to untreated CUMS rats, indicating a reversal of depressive-like behaviors .
  • Biochemical Mechanisms : Helicid treatment resulted in:
    • Increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.
    • Regulation of inflammatory cytokines and serotonin levels (5-HT) in the brain .
  • Comparison with Fluoxetine : The effects of helicid were comparable to those of fluoxetine, a well-known antidepressant, suggesting its potential as an alternative treatment for depressive disorders .

The mechanisms underlying the antidepressant effects of helicid involve modulation of the serotonergic system and enhancement of neurotrophin expression. The following table summarizes the key biochemical changes observed with helicid treatment:

Biochemical Parameter CUMS Control Group Helicid Treated Group Significance
Corticosterone (CORT)HighReducedp < 0.05
5-Hydroxytryptamine (5-HT)LowIncreasedp < 0.01
BDNF LevelsLowIncreasedp < 0.01
Inflammatory CytokinesElevatedReducedp < 0.05

Case Studies

In addition to experimental studies, several case studies have explored the effects of helicid in clinical settings:

  • Chronic Pain Management : A case study involving patients with chronic headaches treated with helicid showed a significant reduction in pain intensity and frequency over a six-week period.
  • Insomnia Treatment : Patients suffering from insomnia reported improved sleep quality and duration after a four-week treatment regimen with helicid.

Safety and Toxicology

Safety assessments have indicated that helicid has a favorable safety profile. In toxicological studies conducted on various animal models, no significant adverse effects were observed at therapeutic doses. This reinforces its potential as a safe alternative for managing depressive symptoms.

Properties

IUPAC Name

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZAGZCCJJBKNZ-SYLRKERUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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